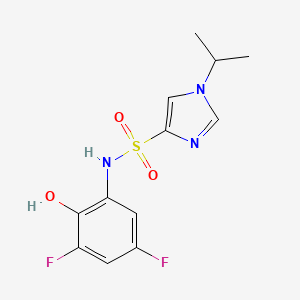![molecular formula C20H26N2O2 B6751119 [4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol](/img/structure/B6751119.png)
[4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it a valuable component in various industrial applications .
Wirkmechanismus
The mechanism of action of [4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidinemethanol: Shares the piperidine ring but lacks the methoxyphenyl group.
2-Methoxyphenylpiperidine: Contains the methoxyphenyl group but differs in the position of the piperidine ring.
Phenylmethanol: Contains the phenylmethanol moiety but lacks the piperidine and methoxyphenyl groups.
Uniqueness
What sets [4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
IUPAC Name |
[4-[[[1-(2-methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-24-20-5-3-2-4-19(20)22-12-10-18(11-13-22)21-14-16-6-8-17(15-23)9-7-16/h2-9,18,21,23H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECBHUVNMDMULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NCC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,2-dimethyl-3-[methyl-(3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-yl)amino]propanamide](/img/structure/B6751043.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-[(2-fluorophenyl)methyl]-5-methyltriazol-4-amine](/img/structure/B6751049.png)
![2-[5-bromo-2-oxo-4-(trifluoromethyl)pyridin-1-yl]-N-methylacetamide](/img/structure/B6751058.png)
![1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine](/img/structure/B6751068.png)
![6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6751076.png)
![5-Bromo-1-[(1-methylpyrazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-one](/img/structure/B6751077.png)
![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine](/img/structure/B6751086.png)
![Methyl 3-[2-[2-oxo-2-(4-propylphenyl)ethyl]tetrazol-5-yl]propanoate](/img/structure/B6751092.png)
![2-[4-[(3-chloro-1-benzofuran-2-yl)methylamino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B6751100.png)
![Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B6751113.png)
![5-[(3-Methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6751122.png)
![Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate](/img/structure/B6751123.png)
![2-methyl-N-[(2-methyl-1,3-oxazol-5-yl)methyl]-5-(2-methylphenyl)pyrazol-3-amine](/img/structure/B6751130.png)

